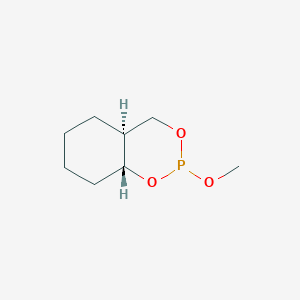
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine is a complex organic compound with a unique structure that includes a phosphinine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as a cyclohexane derivative, which is then subjected to a series of reactions including methoxylation and cyclization to form the desired phosphinine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains .
Wissenschaftliche Forschungsanwendungen
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine has several scientific research applications:
Wirkmechanismus
The mechanism by which (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine include:
- Methyl (4aS,8aR)-8a-(3-methoxy-3-oxopropyl)-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenecarboxylate
- (1aR,4aS,8aS)-4a,8,8-trimethyl-1,1a,4,4a,5,6,7,8-octahydrocyclopropa[d]naphthalene-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique phosphinine ring structure. This feature imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity or stability .
Eigenschaften
CAS-Nummer |
33095-37-3 |
|---|---|
Molekularformel |
C8H15O3P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
(4aS,8aR)-2-methoxy-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C8H15O3P/c1-9-12-10-6-7-4-2-3-5-8(7)11-12/h7-8H,2-6H2,1H3/t7-,8+,12?/m0/s1 |
InChI-Schlüssel |
TXOUSNKYDOWETG-HTVOERESSA-N |
Isomerische SMILES |
COP1OC[C@@H]2CCCC[C@H]2O1 |
Kanonische SMILES |
COP1OCC2CCCCC2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





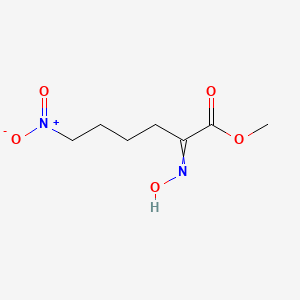

![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
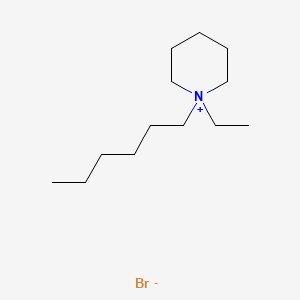
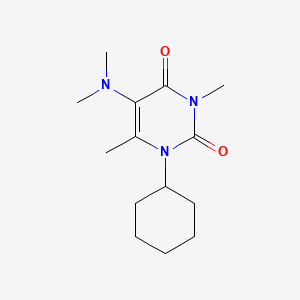

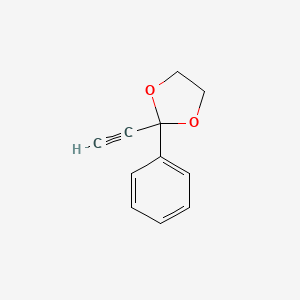
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
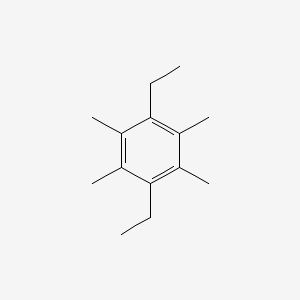
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
